Higher Lipophilicity of the Geminal Diol Drives Differential Solubility and Partitioning
In a cross-study comparison of computed XLogP3 values, the target compound oxolane-2,2-diol demonstrates significantly higher lipophilicity than its vicinal isomer, cis-3,4-tetrahydrofurandiol. The computed XLogP3 for the geminal diol is -0.7, indicating lower water solubility, whereas the value for the 3,4-isomer is -1.4, a 0.7 log unit difference corresponding to a five-fold greater partitioning into an organic phase [1][2]. This directly influences behavior in liquid-liquid extraction, chromatographic retention, and passive membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 1,4-Anhydroerythritol (cis-3,4-tetrahydrofurandiol, CAS 4358-64-9): XLogP3 = -1.4 |
| Quantified Difference | ΔXLogP3 = 0.7 log units (target is 5x more lipophilic) |
| Conditions | Values computed by XLogP3 3.0 algorithm, as reported in PubChem (release 2025). |
Why This Matters
For procurement decisions in medicinal chemistry or analytical method development, a difference in logP fundamentally alters solubility profiles and chromatographic behavior, making the compounds non-interchangeable.
- [1] PubChem Compound Summary for CID 3016578, Tetrahydrofurandiol. Property: XLogP3-AA. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 641773, 1,4-Anhydroerythritol. Property: XLogP3-AA. National Center for Biotechnology Information, 2025. View Source
